molecular formula C15H14FN3 B6962896 3-Fluoro-4-[[(2-methylpyridin-3-yl)methylamino]methyl]benzonitrile

3-Fluoro-4-[[(2-methylpyridin-3-yl)methylamino]methyl]benzonitrile

Cat. No.: B6962896
M. Wt: 255.29 g/mol
InChI Key: OMFQRJOOLZRJAY-UHFFFAOYSA-N
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Description

3-Fluoro-4-[[(2-methylpyridin-3-yl)methylamino]methyl]benzonitrile is a fluorinated aromatic compound that contains both a pyridine and a benzonitrile moiety. The presence of fluorine in the structure often imparts unique chemical and biological properties, making such compounds of significant interest in various fields of research and industry.

Properties

IUPAC Name

3-fluoro-4-[[(2-methylpyridin-3-yl)methylamino]methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3/c1-11-13(3-2-6-19-11)9-18-10-14-5-4-12(8-17)7-15(14)16/h2-7,18H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFQRJOOLZRJAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)CNCC2=C(C=C(C=C2)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-[[(2-methylpyridin-3-yl)methylamino]methyl]benzonitrile typically involves multiple steps, starting from commercially available precursors. One common approach is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the aromatic ring. This can be achieved using reagents such as potassium fluoride (KF) in the presence of a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-[[(2-methylpyridin-3-yl)methylamino]methyl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

3-Fluoro-4-[[(2-methylpyridin-3-yl)methylamino]methyl]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-[[(2-methylpyridin-3-yl)methylamino]methyl]benzonitrile involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methylpyridine
  • 3-Fluoro-4-aminopyridine
  • 2-Fluoro-4-methylbenzonitrile

Uniqueness

3-Fluoro-4-[[(2-methylpyridin-3-yl)methylamino]methyl]benzonitrile is unique due to its specific combination of a fluorinated aromatic ring and a pyridine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

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